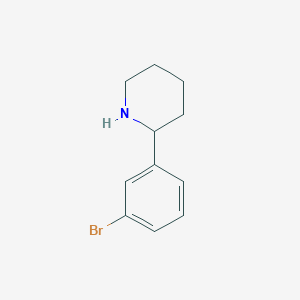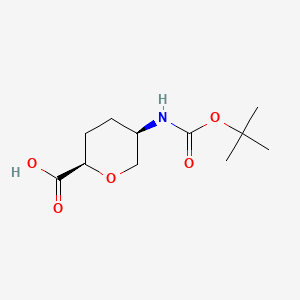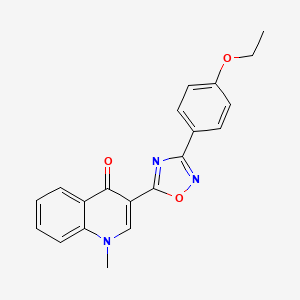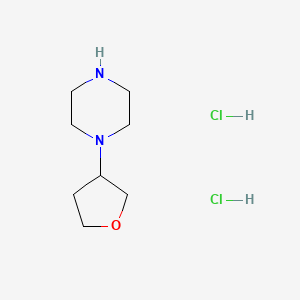
2-(4-ethoxyphenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-ethoxyphenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, synthesis, and chemical properties.
Synthesis Analysis
The synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides is described, where various substituents are introduced at key positions to modulate biological activity, particularly as opioid kappa agonists . Another study involves the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives, which are characterized by various spectroscopic methods . These methods could potentially be applied to the synthesis and characterization of "2-(4-ethoxyphenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide".
Molecular Structure Analysis
The molecular structure of related compounds can be analyzed using techniques such as crystal structure analysis and computational chemistry . These techniques help in understanding the conformation and electronic properties of the molecules, which are crucial for their biological activities.
Chemical Reactions Analysis
The reactivity of related compounds, such as pyridine 1-oxides with thiols, has been studied, indicating that substitutions occur predominantly at the α-position of the pyridine ring . This information could be useful in predicting the reactivity of the pyrrolidine ring in "2-(4-ethoxyphenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide".
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often determined by their functional groups and overall molecular architecture. For instance, the presence of a pyrrolidine ring and various substituents can significantly influence the solubility, stability, and reactivity of the molecule. The cytotoxicity of similar compounds has been evaluated against various cancer cell lines, providing a potential insight into the biological properties that "2-(4-ethoxyphenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide" might exhibit .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Research has explored the synthesis and properties of related pyridazino and pyrrolidine derivatives, highlighting methodologies for creating compounds with potential neuroprotective, dermatological, and cytostatic activities. The exploration of these compounds includes the study of their chemical reactivity and potential as intermediates in the synthesis of pharmacologically active molecules (Habernickel, 2002).
Biological Activities and Applications
- Investigations into pyrrolidine and pyridine derivatives have identified compounds with significant learning and memory facilitation in mice, suggesting potential applications in treating cognitive disorders (Li Ming-zhu, 2012).
- Studies on thiazoles and their fused derivatives, including compounds related to pyrrolidinones, have revealed antimicrobial activities against various bacterial and fungal strains, indicating their potential use in antimicrobial therapy (Wardkhan et al., 2008).
- Pyridine derivatives have been synthesized and tested for insecticidal activities, with some showing significant efficacy against agricultural pests, demonstrating the potential of these compounds in developing new insecticides (Bakhite et al., 2014).
Mechanistic Insights and Theoretical Studies
- Quantum chemical investigation of molecular properties of substituted pyrrolidinones has provided insights into their electronic properties and potential reactivity, underscoring the importance of theoretical studies in understanding the chemical behavior of these compounds (Bouklah et al., 2012).
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-26-19-10-6-16(7-11-19)12-20(24)22-17-13-21(25)23(14-17)18-8-4-15(2)5-9-18/h4-11,17H,3,12-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJJHLJBIUWPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B3007745.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3007746.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B3007749.png)
![2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione](/img/structure/B3007750.png)

![2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B3007755.png)




![4-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B3007764.png)
![(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-carboxamide](/img/structure/B3007765.png)
